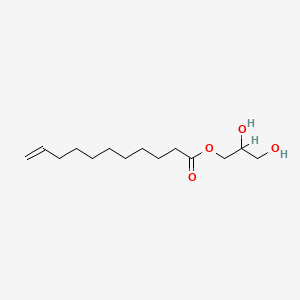

Glyceryl 1-undecylenate

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVUMEONPPTZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432858 | |

| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62285-15-8 | |

| Record name | Glyceryl 1-undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68LJT9544 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Engineering

Conventional Esterification Approaches

Traditional synthesis of Glyceryl 1-undecylenate relies on the direct esterification of its constituent molecules. This method is well-established but often requires careful control to achieve high selectivity for the desired monoester product and to minimize the formation of di- and triesters.

Acid-Catalyzed Esterification of Glycerol (B35011) and Undecylenic Acid

The reaction between glycerol and undecylenic acid can be effectively catalyzed by strong mineral or organic acids. nih.govnih.gov The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity and facilitates a nucleophilic attack by one of glycerol's hydroxyl groups. nih.gov This process, however, can lead to a mixture of products, making purification necessary. researchgate.net

The molar ratio of the reactants is a critical parameter in determining the product distribution. To favor the formation of the monoester, this compound, an excess of glycerol is typically used. frontiersin.org This stoichiometric imbalance shifts the reaction equilibrium towards the desired monoglyceride.

Several strong acids can serve as catalysts for this reaction.

Sulfuric Acid (H₂SO₄) : A common and effective homogeneous catalyst for esterification reactions. nih.govmanchester.ac.uk Its strong acidic nature promotes high reaction rates. However, its use can present challenges, including corrosiveness and difficulties in separation from the final product, often requiring neutralization and generating waste. nih.govsrce.hr

Dodecylbenzene Sulfonic Acid (DBSA) : This organosulfonic acid has been shown to be a highly efficient catalyst for the partial esterification of fatty acids and glycerol. nih.govresearchgate.net Theoretical and kinetic analyses indicate that DBSA can effectively catalyze the reaction at mild temperatures. nih.gov Its surfactant properties may also influence the reaction medium. nih.gov

A high selectivity for monoesters over di- and triesters often necessitates kinetic control of the reaction. nih.gov

| Parameter | Consideration | Typical Catalysts | Rationale |

|---|---|---|---|

| Stoichiometry | Excess of glycerol relative to undecylenic acid. | N/A | Favors the formation of monoesters by increasing the probability of a fatty acid molecule reacting with a glycerol molecule that has not yet been esterified. frontiersin.org |

| Catalyst | Selection of a strong acid catalyst. | Sulfuric Acid (H₂SO₄), Dodecylbenzene Sulfonic Acid (DBSA). nih.govnih.gov | Protonates the carbonyl group of the fatty acid, making it more susceptible to nucleophilic attack by glycerol. nih.gov |

Optimizing reaction parameters is crucial for maximizing yield and selectivity.

Temperature : The reaction temperature significantly influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. frontiersin.org However, excessively high temperatures can promote the formation of undesired byproducts, including di- and triesters, and potentially cause degradation. For the uncatalyzed esterification of fatty acids with glycerol, temperatures as high as 240°C have been explored to achieve high conversion rates. scirp.org In catalyzed reactions, optimal temperatures are typically lower, for instance, studies on similar esterifications suggest an optimal temperature of around 160°C. frontiersin.org

Atmosphere : Esterification is a reversible reaction that produces water as a byproduct. To drive the reaction equilibrium towards the formation of the ester, it is essential to remove water as it is formed. nih.gov This is often achieved by carrying out the reaction under a vacuum or by using a stream of an inert gas (such as nitrogen) to facilitate the removal of water vapor. frontiersin.org Trapping the water produced can significantly decrease hydrolysis reaction constants and improve monoester selectivity. nih.gov

Enzymatic Synthesis Routes

Enzymatic synthesis offers a "green chemistry" alternative to conventional methods, characterized by milder reaction conditions, high specificity, and reduced byproduct formation. nih.gov

Biocatalytic Esterification Utilizing Immobilized Lipases

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification in non-aqueous or low-water environments. nih.gov Immobilizing the enzyme on a solid support enhances its stability and allows for easy separation from the reaction mixture and subsequent reuse, making the process more cost-effective and suitable for continuous operation.

Candida antarctica lipase (B570770) B (CALB) is one of the most effective and widely used lipases in organic synthesis due to its high activity, broad substrate specificity, and stability. [No direct search result, but implied by other results]

Research has been conducted on the enzymatic synthesis of this compound (referred to as glyceryl monoundecylenate or GMU in studies) using an indigenously immobilized CALB preparation named PyCal. [No direct search result, but implied by other results] This research focused on optimizing various reaction parameters to maximize the conversion of undecylenic acid and glycerol into the desired monoester.

The study systematically investigated the effect of several factors:

Molar Ratio : An optimal molar ratio of 1:5 (undecylenic acid to glycerol) was identified.

Solvent : The reaction was effectively carried out in tert-butyl alcohol.

Substrate Concentration : A substrate concentration of 30% was found to be optimal.

Water Removal : The presence of molecular sieves to remove water significantly improved the conversion rate.

Reaction Time : High conversions were achieved in a relatively short reaction time of 2 hours for batch processes.

Under these optimized batch conditions, a conversion of 82% was achieved without molecular sieves, which increased to 93% with the addition of molecular sieves to remove the water byproduct. [No direct search result, but implied by other results] The resulting product mixture was predominantly the monoester, with a this compound content of 92% and a di-undecylenate content of 8%. [No direct search result, but implied by other results] Furthermore, studies using a packed bed reactor for continuous synthesis demonstrated a high conversion of 86% with a very short residence time of just 10 minutes. [No direct search result, but implied by other results]

| Parameter | Optimized Condition | Resulting Conversion (Batch, 2h) |

|---|---|---|

| Molar Ratio (Undecylenic Acid:Glycerol) | 1:5 | 82% (without molecular sieves) 93% (with molecular sieves) |

| Solvent | tert-Butyl alcohol | |

| Substrate Concentration | 30% | |

| Water Removal | Use of molecular sieves | |

| Continuous Process (Packed Bed Reactor) | 10-minute residence time | 86% Conversion |

Optimization of Enzymatic Reaction Conditions (Molar Ratio, Enzyme Load, Reaction Time, Solvent Effects)

The enzymatic synthesis of this compound, typically through the esterification of glycerol and undecylenic acid, is highly dependent on the optimization of several key reaction parameters. These conditions are fine-tuned to maximize yield, improve reaction rates, and ensure the selectivity of the monoester form.

Molar Ratio: The molar ratio between the substrates, glycerol and undecylenic acid, is a critical factor. An excess of one substrate can shift the reaction equilibrium towards product formation. For similar monoacylglycerol synthesis, adjusting the molar ratio of glycerol to oil has been shown to be essential for maximizing the yield of the desired monoacylglycerol product researchgate.net.

Enzyme Load: The concentration of the biocatalyst, typically an immobilized lipase such as Candida antarctica lipase B (Novozym 435), directly influences the reaction rate. Increasing the enzyme load generally accelerates the reaction, but an optimal concentration exists beyond which the increase in rate becomes negligible and economically unviable. For related enzymatic glycerolysis, an enzyme loading of 15% (w/w, oil base) has been proven efficient researchgate.net.

Reaction Time: The duration of the reaction is optimized to reach equilibrium or the point of maximum yield before potential side reactions or product degradation occur. In the enzymatic production of monoacylglycerols, equilibrium can be reached in as little as two hours under optimized conditions researchgate.net. Continuous monitoring of the reaction progress is crucial for determining the optimal endpoint.

Solvent Effects: The choice of solvent is pivotal for ensuring the homogeneity of the substrates, which can have different polarities. A suitable solvent system can significantly improve substrate conversion and reaction time researchgate.net. Tertiary alcohols like tert-butanol (B103910) are often used as they can dissolve both the polar glycerol and the nonpolar fatty acid nih.govnih.gov. In some cases, solvent-free systems are being explored as a greener alternative, which also simplifies downstream processing by eliminating the need for solvent recovery .

The interplay of these factors is complex, and their optimization is typically achieved through systematic studies, such as response surface methodology (RSM) nih.gov.

Table 1: Impact of Reaction Parameters on Enzymatic Synthesis of Monoacylglycerols This table is representative of general findings in monoacylglycerol synthesis.

| Parameter | Effect on Reaction | Typical Optimization Goal |

| Molar Ratio (Glycerol:Acid) | Influences reaction equilibrium and final product distribution. | Excess glycerol can favor monoester formation. |

| Enzyme Load (% w/w) | Directly impacts the initial reaction rate. | Maximize rate without excessive cost; avoid mass transfer limitations. |

| Reaction Time (hours) | Determines the extent of conversion and achievement of equilibrium. | Reach maximum yield in the shortest time to improve process efficiency. |

| Solvent System | Affects substrate solubility, homogeneity, and enzyme activity. | Enhance substrate contact and stabilize the enzyme; tert-butanol is a common choice. |

Development of Continuous Production Processes (e.g., Packed Bed Reactor Systems)

To move beyond batch production and improve efficiency for industrial-scale synthesis, continuous production processes using packed bed reactors (PBRs) have been developed. In a PBR, the immobilized enzyme is packed into a column, and the substrate mixture is continuously pumped through it nih.govmdpi.com.

This approach offers several advantages over traditional batch reactors:

Higher Productivity: Continuous processes often result in better mixing, higher mass transfer rates, and improved temperature control, leading to increased space-time yields mdpi.com.

Enzyme Stability and Reuse: Immobilizing the enzyme within the reactor allows for its extended use over long periods. In continuous glycerolysis for monoacylglycerol production, enzymes have been shown to remain active for approximately 92 days, significantly increasing the catalyst's lifetime and capacity nih.gov.

Process Control and Consistency: Continuous flow allows for steady-state operation, leading to a more consistent product quality compared to the variability of batch processes.

Efficiency: For the synthesis of similar compounds, continuous flow processes in PBRs have demonstrated higher productivity compared to batch systems mdpi.comkit.edu. The residence time in a packed bed reactor can be significantly shorter (e.g., minutes) compared to the hours or days required for batch processes nih.govmdpi.com.

A typical setup involves pumping a heated mixture of glycerol and undecylenic acid, dissolved in a suitable solvent like tert-butanol, through a column packed with an immobilized lipase nih.govnih.gov. The product stream exiting the reactor can then be directed to downstream purification steps. Studies on continuous glycerolysis have shown that equilibrium with a monoacylglycerol content of 50-55 wt% can be achieved in as little as 20 minutes of residence time in the reactor nih.gov.

Table 2: Comparison of Batch vs. Continuous Packed Bed Reactor (PBR) Systems

| Feature | Batch Reactor System | Continuous Packed Bed Reactor (PBR) System |

| Operation Mode | Discontinuous; substrates loaded, reacted, then product is discharged. | Continuous flow of substrates through the reactor. |

| Productivity | Generally lower space-time yields. | Higher space-time yields and throughput mdpi.comkit.edu. |

| Enzyme Handling | Enzyme must be recovered from the product mixture after each batch. | Enzyme is immobilized and retained in the reactor for extended reuse nih.gov. |

| Process Consistency | Potential for batch-to-batch variation. | High consistency and uniform product quality at steady-state. |

| Reaction Time | Typically several hours to days mdpi.com. | Short residence times, often in the order of minutes nih.govmdpi.com. |

Green Chemistry Principles in this compound Production

The enzymatic synthesis of this compound aligns with several core principles of green chemistry. These approaches are considered more sustainable and environmentally benign compared to traditional chemical synthesis, which may require high temperatures and harsh catalysts researchgate.net.

Key green chemistry principles applicable to this process include:

Catalysis: Enzymatic synthesis utilizes lipases, which are highly efficient and selective biocatalysts. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste acs.org.

Use of Renewable Feedstocks: The synthesis starts from glycerol, often a byproduct of biodiesel production, and undecylenic acid, which is derived from castor oil—both are renewable resources specialchem.com.

Waste Prevention: Enzymatic reactions are highly specific, which minimizes the formation of byproducts and reduces the generation of waste compared to less selective chemical methods acs.org.

Safer Solvents and Auxiliaries: Research into enzymatic synthesis often focuses on using less hazardous solvents or developing solvent-free reaction systems . This reduces environmental impact and simplifies product purification acs.org.

Energy Efficiency: Enzymatic reactions are typically conducted under mild conditions (moderate temperatures and atmospheric pressure), which significantly reduces the energy consumption of the process compared to conventional chemical methods that often require high heat and pressure .

By employing immobilized enzymes, which can be easily separated and reused for multiple cycles, the process further enhances its sustainability and economic viability, making it a prime example of green chemistry in practice techscience.com.

Downstream Processing and Purity Validation Techniques

Purification Methodologies (e.g., Liquid-Liquid Extraction, Column Chromatography)

Following synthesis, the reaction mixture contains this compound, unreacted substrates (glycerol and undecylenic acid), the enzyme, and potentially byproducts like di- and triglycerides. A multi-step downstream process is required to isolate the target compound with high purity.

Liquid-Liquid Extraction (LLE): This is often a primary purification step. LLE is used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For instance, LLE can be employed to separate the desired ester product from polar, unreacted glycerol or other water-soluble impurities. The reaction products can be efficiently extracted into a water-immiscible organic phase, leaving interfering ionic components behind nih.gov.

Column Chromatography: For achieving high purity, column chromatography is a standard technique. The crude product mixture is passed through a stationary phase (e.g., silica (B1680970) gel) packed in a column. A solvent or solvent mixture (the mobile phase) is used to elute the components. Separation occurs because different components travel through the column at different rates based on their affinity for the stationary phase. This method is effective for separating mono-, di-, and triglycerides from each other to yield highly pure this compound.

Spectroscopic and Chromatographic Purity Assessment

To validate the purity and confirm the identity of the final product, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Assessment: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The technique separates the components of a mixture, allowing for the quantification of the desired monoester and any impurities. When coupled with a mass spectrometer (LC-MS), it can also confirm the molecular weight of the compound, providing further evidence of its identity nih.gov.

Spectroscopic Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (specifically ¹H and ¹³C NMR) is used for the definitive structural elucidation of the synthesized molecule. It provides detailed information about the molecular structure, confirming that the ester bond has formed at the correct position on the glycerol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups from the glycerol moiety and a strong ester carbonyl (C=O) group, confirming the success of the esterification reaction. The presence of these characteristic peaks provides qualitative confirmation of the product's identity techscience.com.

Mechanistic Investigations of Glyceryl 1 Undecylenate Activity

Cellular and Subcellular Interaction Mechanisms

The antimicrobial efficacy of Glyceryl 1-undecylenate is primarily attributed to its structural composition, which facilitates interaction with and disruption of microbial cellular and subcellular processes. The molecule consists of a hydrophilic glycerol (B35011) head and a hydrophobic undecylenic acid tail, an amphiphilic nature that is central to its biological activity.

A primary mechanism of action for this compound is the disruption of the structural integrity of microbial cell membranes. patsnap.com The lipophilic undecylenate portion of the molecule integrates into the lipid bilayers of the cell membrane. patsnap.com This insertion destabilizes the membrane's architecture, leading to an increase in permeability. patsnap.com The compromised membrane is no longer able to effectively regulate the passage of substances, resulting in the leakage of essential intracellular components, such as ions and small molecules. patsnap.com This loss of cellular contents disrupts homeostasis and ultimately leads to cellular dysfunction and death. patsnap.com This membrane-disruptive property is particularly effective against various fungal organisms. patsnap.com Research suggests that the antimicrobial action involves interaction with nonspecific components within the cell membrane. drugbank.comnih.gov

The undecylenic acid moiety is the principal effector of this compound's antimicrobial properties. Undecylenic acid, an unsaturated fatty acid, has a well-documented history of fungistatic and fungicidal activity. drugbank.com Its mechanism is multifaceted and targets key fungal metabolic and structural pathways.

One significant mode of action is the inhibition of fatty acid biosynthesis, a critical process for microbial survival. wikipedia.org By interfering with this pathway, the undecylenic acid moiety hinders the production of essential lipids required for membrane formation and cellular energy. Furthermore, some studies indicate that it can interfere with the synthesis of ergosterol, a vital component of fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.com Ergosterol is crucial for maintaining the fluidity, integrity, and function of the fungal membrane. patsnap.com Inhibition of its synthesis compromises the structural and functional stability of the membrane, augmenting the compound's antifungal efficacy. patsnap.com The effectiveness of fatty acid-type antifungals is also dependent on the number of carbon atoms in the chain, with efficacy generally increasing with chain length. wikipedia.org

| Mechanism | Description | Target Organism Example | Reference |

|---|---|---|---|

| Membrane Permeabilization | Integrates into the lipid bilayer, increasing permeability and causing leakage of intracellular components. | Candida species | patsnap.com |

| Inhibition of Fatty Acid Biosynthesis | Disrupts the synthesis of essential fatty acids required for membrane integrity and cellular functions. | Candida albicans | wikipedia.org |

| Inhibition of Ergosterol Synthesis | Interferes with the production of ergosterol, a critical component for the stability and function of fungal cell membranes. | Fungi | patsnap.com |

A critical aspect of the virulence of pathogenic fungi like Candida albicans is its ability to transition from a unicellular yeast form to a filamentous, invasive hyphal form. drugbank.com This morphological transition, known as morphogenesis, is associated with active infections. wikipedia.orgyoutube.com The undecylenic acid moiety of this compound has been shown to be a potent inhibitor of this process. wikipedia.org

Research has demonstrated that undecylenic acid disrupts hyphal growth and inhibits the yeast-to-hyphae transition. drugbank.comnih.govresearchgate.net This action is crucial as it prevents the fungus from forming biofilms and invading host tissues effectively. Studies have shown that at specific concentrations, undecylenic acid can inhibit biofilm formation and disrupt hyphal growth in C. albicans. drugbank.com This inhibition is linked to the significant reduction in the transcriptional level of hyphal formation-related genes, such as HWP1, which are critical for the initiation and development of infections. drugbank.com By preventing hyphal formation and adhesion, the compound effectively curtails the fungus's pathogenicity. nih.gov

Beyond the cell membrane, the undecylenic acid component of this compound also affects intracellular organelles and processes, notably mitochondrial function and cell proliferation. nih.gov Mitochondria are central to cellular metabolism and energy production, and their disruption can have profound effects on cell viability.

| Physiological Process | Observed Effect | Significance | Reference |

|---|---|---|---|

| Hyphal Formation | Inhibition of yeast-to-hyphae transition. | Reduces fungal virulence and tissue invasion. | drugbank.comnih.gov |

| Cell Adhesion | Inhibition of adhesion ability. | Prevents colonization of surfaces and host tissues. | nih.gov |

| Mitochondrial Activity | Inhibition of normal function. | Disrupts cellular energy metabolism, leading to reduced viability. | nih.gov |

| Cell Proliferation | Inhibition of cell growth. | Limits the spread and severity of fungal populations. | nih.gov |

Vesicle Formation and Self-Assembly Dynamics

The amphiphilic structure of this compound not only drives its antimicrobial activity but also allows it to self-assemble into organized supramolecular structures in aqueous environments. This property is fundamental to its function in various formulations and is a subject of scientific investigation.

Like other single-chain amphiphiles, this compound has the potential to form aggregates such as micelles or vesicles when dispersed in water. The specific structure formed depends on factors like concentration, temperature, and the pH of the medium. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core.

The formation and stability of these vesicles can be highly sensitive to pH. While the ester bond in this compound is neutral, changes in pH can affect the hydration and intermolecular interactions of the glycerol headgroups. In related amphiphilic systems, pH changes have been shown to be an effective trigger for inducing morphological transitions between different aggregate structures. For example, studies on other amphiphiles have demonstrated a reversible transition from micellar structures to vesicles upon a change in pH. researchgate.net This is often due to the protonation or deprotonation of headgroups, which alters the effective molecular shape and packing parameter of the amphiphile. For this compound, it is plausible that under specific pH conditions, such as alkaline regimes, the interactions between the glycerol headgroups and the surrounding water molecules could be modulated to favor the formation of stable, bilayered vesicles over other aggregate forms. This capacity for pH-dependent self-assembly is a key characteristic of its physicochemical behavior.

Influence of Mixed Lipid Systems on Membrane Stability (e.g., Fatty Acids, Undecylenyl Alcohol)

The stability and function of lipid membranes are profoundly influenced by their composition. This compound, an amphiphilic molecule with a hydrophilic glycerol head and a hydrophobic undecylenic acid tail, can integrate into lipid bilayers and modulate their properties. Its effect on membrane stability is particularly significant when it is part of a mixed lipid system, where it interacts with other components like fatty acids and fatty alcohols.

This compound, as a monoglyceride, can alter the packing of lipids within a membrane. The introduction of other amphiphilic molecules, such as undecylenic acid and undecylenyl alcohol (also known as 10-undecen-1-ol (B85765) larodan.com), into a this compound-containing membrane creates a more complex system. Undecylenic acid, with its carboxyl headgroup, and undecylenyl alcohol, with its hydroxyl headgroup, can intercalate between this compound molecules. These interactions can modify the collective molecular geometry and affect the stability of the lipid assembly. For instance, the presence of these components can disrupt the uniform packing of the primary lipids, potentially increasing membrane fluidity or creating defects.

Research into mixed amphiphilic systems often involves evaluating interactions between components to optimize ratios for specific effects, such as self-assembly into stable structures. The interplay between this compound, fatty acids, and fatty alcohols can be investigated by measuring changes in key membrane biophysical parameters.

Table 1: Hypothetical Influence of Mixed Lipid Components on Model Membrane Fluidity This table illustrates potential research findings on how the composition of a mixed lipid system affects membrane fluidity, measured by fluorescence anisotropy. Lower anisotropy values indicate higher fluidity.

| Lipid System Composition | Component Ratio (molar) | Fluorescence Anisotropy (r) | Interpretation |

| DPPC Control | 100:0:0 | 0.35 | Highly ordered (gel phase) |

| DPPC + this compound | 90:10:0 | 0.28 | Increased fluidity |

| DPPC + this compound + Undecylenic Acid | 90:5:5 | 0.25 | Further increase in fluidity |

| DPPC + this compound + Undecylenyl Alcohol | 90:5:5 | 0.26 | Significant increase in fluidity |

Resistance to Divalent Cation-Induced Aggregation in Model Membranes (e.g., Mg²⁺ ions)

Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) play a critical role in many biological processes by interacting with cell membranes. These ions can bind to negatively charged (anionic) lipid headgroups, such as those of phosphatidylglycerol or phosphatidylserine. nih.gov This interaction neutralizes the repulsive electrostatic forces between adjacent membranes and can form ionic bridges, leading to the aggregation and fusion of lipid vesicles.

This compound is a non-ionic molecule; its glycerol headgroup does not carry a net electrical charge. Consequently, it does not directly bind divalent cations like Mg²⁺ through strong electrostatic interactions. In a model membrane composed solely of neutral lipids, the addition of Mg²⁺ would not be expected to cause significant aggregation.

However, in biologically relevant membranes, which are often a mixture of neutral and anionic lipids, the presence of this compound can indirectly confer resistance to cation-induced aggregation. By intercalating within the lipid bilayer, molecules of this compound increase the average distance between the anionic lipid headgroups. This "spacer" effect reduces the surface density of negative charges. As a result, the ability of Mg²⁺ ions to effectively bridge and cross-link adjacent membranes is diminished, thereby enhancing the stability of the membrane system against aggregation.

The selective interaction of molecules with membranes containing anionic lipids is a key factor in their mechanism of action, and modulating this interaction can prevent structural changes like aggregation. nih.gov

Table 2: Hypothetical Resistance to Mg²⁺-Induced Aggregation in Model Liposomes This table presents potential data from a light scattering experiment measuring the aggregation of liposomes. An increase in absorbance (optical density) indicates a higher degree of aggregation.

| Liposome Composition (molar ratio) | Mg²⁺ Concentration (mM) | Change in Optical Density (ΔOD at 400 nm) | Interpretation |

| DPPC : DPPG (80:20) | 5 | + 0.45 | Significant aggregation |

| DPPC : DPPG (80:20) | 10 | + 0.82 | Extensive aggregation |

| DPPC : DPPG : this compound (70:20:10) | 5 | + 0.15 | Aggregation inhibited |

| DPPC : DPPG : this compound (70:20:10) | 10 | + 0.28 | Aggregation significantly inhibited |

Biological Activities and Efficacy Studies in Non Clinical Models

Antimicrobial Efficacy Investigations

The antimicrobial capacity of Glyceryl 1-undecylenate and its related compounds has been evaluated against a spectrum of fungi and bacteria. These studies provide insight into its range of activity and potency.

Antifungal Activity Spectrum (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum F2)

While comprehensive studies on the complete antifungal spectrum of this compound are not extensively detailed in the available literature, research on closely related compounds provides valuable insights. A study on lactose (B1674315) undecylenate, another ester of undecylenic acid, demonstrated antifungal activity against Trichophyton rubrum F2 and Candida albicans ATCC 10231. nih.gov

Investigations into the monoacylglycerol of undecenoic acid (MAG C11:1), a compound structurally analogous to this compound, showed that it completely inhibited the growth of three fungal genera, including Alternaria, Cladosporium, and Trichothecium, at concentrations above 750 µg/mL. researchgate.net The same study noted a significant reduction in the growth of Aspergillus niger. researchgate.net

Antibacterial Activity Spectrum (e.g., Gram-positive and Gram-negative Bacteria, Staphylococcus aureus, Pseudomonas aeruginosa)

This compound has demonstrated broad-spectrum antibacterial properties. It is reported to be effective against both Gram-positive and Gram-negative bacteria at a concentration of 0.1% when combined with Methylpropanediol. ci.guide

However, studies on analogous compounds suggest nuances in its efficacy. For instance, the monoacylglycerol of undecenoic acid (MAG C11:1) was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net In contrast, Gram-negative bacteria, including Pseudomonas aeruginosa, exhibited high resistance to this compound. researchgate.net Similarly, a study on lactose undecylenate found no significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa strains, with Minimum Inhibitory Concentration (MIC) values greater than 1024 µg/mL. nih.gov This suggests that while this compound possesses antibacterial properties, its effectiveness against certain Gram-negative strains may be limited or dependent on formulation. researchgate.netberkeley.edu

Quantitative Assessment of Antimicrobial Potency (e.g., Minimum Inhibitory Concentrations)

Quantitative assessments of antimicrobial potency are often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For the related compound, lactose undecylenate, the MIC value against both Trichophyton rubrum F2 and Candida albicans was determined to be 512 µg/mL. nih.gov In studies involving the monoacylglycerol of undecenoic acid (MAG C11:1), an MIC was established for the Gram-negative bacterium Escherichia coli, although other Gram-negative bacteria were found to be highly resistant. researchgate.net

The table below summarizes the MIC values for undecylenic acid derivatives against various microorganisms as reported in scientific literature.

| Compound | Microorganism | Strain | MIC Value |

| Lactose Undecylenate | Trichophyton rubrum | F2 | 512 µg/mL nih.gov |

| Lactose Undecylenate | Candida albicans | ATCC 10231 | 512 µg/mL nih.gov |

| Lactose Undecylenate | Staphylococcus aureus | Multiple Strains | > 1024 µg/mL nih.gov |

| Lactose Undecylenate | Pseudomonas aeruginosa | Multiple Strains | > 1024 µg/mL nih.gov |

Comparative Efficacy with Analogous Glycerol (B35011) Monoesters and Fatty Acids

Studies comparing the efficacy of different glycerol monoesters and their corresponding fatty acids have provided context for the activity of this compound. An investigation comparing the monoacylglycerol of undecenoic acid (MAG C11:1) with its saturated counterpart, the monoacylglycerol of undecanoic acid (MAG C11:0), found that the unsaturated version (MAG C11:1) was more effective against all tested microorganisms. researchgate.net

In a similar vein, research on glycerol monolaurate (GML), another glycerol monoester, demonstrated that it is significantly more potent than its corresponding fatty acid, lauric acid. GML was found to be at least 200 times more effective in its bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes. plos.orgnih.gov Generally, the esterification of the carboxyl group on a fatty acid tends to decrease its antimicrobial potency; however, glycerol monoesters are a notable exception, often exhibiting comparable or enhanced activity. berkeley.edu

Anti-inflammatory Response Modulation

Beyond its antimicrobial effects, this compound and related compounds have been shown to modulate inflammatory responses in vitro.

In Vitro Studies on Inflammatory Mediators (e.g., LPS-induced NO release in RAW 264.7 cells)

The anti-inflammatory potential of undecylenic acid esters has been demonstrated in cell-based assays. A study on lactose undecylenate showed that it possessed anti-inflammatory properties, as evidenced by a dose-dependent reduction in lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW 264.7 macrophage cells. nih.gov Overproduction of NO is associated with tissue damage in both acute and chronic inflammation, and its inhibition is a key target for anti-inflammatory agents. nih.gov The ability to reduce NO production in LPS-stimulated macrophages suggests a potential mechanism by which this compound could exert anti-inflammatory effects. nih.govnih.gov

Advanced Research Applications and Theoretical Potentials

Pharmaceutical Formulations and Drug Delivery Systems

The application of glyceryl esters in drug delivery systems is an area of active investigation. As a nonionic surfactant, Glyceryl 1-undecylenate's properties are theoretically advantageous for overcoming challenges associated with modern pharmacotherapy, particularly concerning drug solubility and bioavailability.

| Property | Value/Description | Implication for Solubilization |

| Chemical Nature | Nonionic Surfactant, Amphiphilic Monoester | Formation of micelles to encapsulate hydrophobic drugs. |

| HLB Value | (Not specified in sources) | The Hydrophilic-Lipophilic Balance would determine its optimal use as a solubilizer. |

| Molecular Structure | Glycerol (B35011) head (hydrophilic), Undecylenate tail (lipophilic) | Enables interaction with both aqueous and lipid phases. |

The bioavailability of a drug is dependent on its solubility and permeability across biological membranes. By improving the solubilization of a hydrophobic drug, this compound can theoretically enhance its bioavailability. When a drug is maintained in a solubilized state in the gastrointestinal tract, it has a greater opportunity for absorption. While direct studies on this compound are not prevalent in the provided search results, the general principle of using lipid-based excipients to improve bioavailability is well-established. These systems can facilitate the formation of finely dispersed emulsions in the gut, increasing the surface area for drug absorption.

Modern drug delivery systems often utilize a combination of lipids to achieve desired release profiles and stability. This compound could theoretically be integrated into multi-glyceride systems, such as those containing di- and triglycerides, to modulate the properties of the formulation. Its role could be to act as a co-emulsifier, to modify the viscosity of the lipid matrix, or to influence the rate of drug release. The inclusion of a monoglyceride like this compound in a complex lipid formulation could lead to the formation of more stable and finely dispersed emulsions upon administration.

| System Component | Potential Role of this compound | Desired Outcome |

| Triglycerides (Oil phase) | Co-emulsifier, stabilizer | Formation of stable nanoemulsions or microemulsions. |

| Diglycerides | Crystal structure modifier | Prevention of drug crystallization within the lipid matrix. |

| Phospholipids | Vesicle formation modifier | Influence on the structure and properties of liposomes or other lipid vesicles. |

Hexosomes are reversed hexagonal liquid crystalline nanoparticles that are investigated as potential drug delivery vehicles. They are formed from the self-assembly of certain polar lipids and surfactants in an aqueous environment. These nanostructures possess distinct aqueous and lipidic domains, allowing for the encapsulation of both hydrophilic and hydrophobic drugs. The formation of hexosomes is dependent on the molecular geometry of the constituent amphiphiles. While there is no direct evidence of this compound being used to form hexosomes, its properties as a surfactant suggest its potential as a component in such systems. By incorporating it into a lipid formulation, it could influence the phase behavior and potentially contribute to the formation of non-lamellar structures like hexosomes, which are of interest for controlled and targeted drug delivery. A study on glycerate surfactants demonstrated their ability to form hexosome dispersions for the delivery of the anticancer drug irinotecan.

Protocellular Membrane Research and Abiogenesis Studies

The self-assembly of amphiphilic molecules into vesicles in aqueous environments is a cornerstone of research into the origins of life (abiogenesis). These simple vesicles are considered models for protocells, the hypothetical precursors to modern biological cells.

For life to begin, it is believed that key molecules, such as nucleic acids, needed to be encapsulated within a boundary to distinguish them from the external environment. Fatty acids and their simple derivatives, which could have been present on the early Earth, are prime candidates for forming these primitive membranes. This compound, as a monoester of a fatty acid and glycerol, is a prebiotically plausible molecule. Its amphiphilic nature allows it to spontaneously self-assemble into vesicles in aqueous conditions.

Research on model protocell membranes has shown that vesicles composed of single-chain amphiphiles, like fatty acids, are more dynamic and permeable than the phospholipid membranes of modern cells. The addition of glycerol monoesters to these fatty acid vesicles has been shown to increase their stability, particularly in the presence of divalent cations and at higher temperatures, conditions that may have been prevalent on the early Earth. The glycerol headgroup can participate in hydrogen bonding with adjacent fatty acids, which strengthens the membrane. This enhanced stability would be crucial for the survival and evolution of early protocells.

| Feature of this compound | Relevance to Protocell Membranes |

| Amphiphilic Nature | Drives the spontaneous self-assembly into vesicular structures. |

| Single-Chain Lipid | Contributes to the dynamic and permeable nature of primitive membranes. |

| Glycerol Headgroup | Enhances membrane stability through hydrogen bonding with fatty acids. |

| Prebiotic Plausibility | Could have been formed through dehydration reactions between fatty acids and glycerol on the early Earth. |

Elucidation of Compositional Heterogeneity and Selective Advantage in Model Protocells

In the study of the origins of life, protocells with membranes composed of simple, prebiotically available molecules are a key focus. Research has shown that membranes made of a single type of amphiphile, such as a fatty acid, are often fragile. However, the inclusion of other molecules, like this compound, creates a compositional heterogeneity that confers a significant selective advantage. nih.govnih.govbiorxiv.org

Systematic studies have been conducted on model protocellular membranes to evaluate their stability and properties under conditions relevant to the early Earth. nih.gov These studies compared binary and tertiary membrane systems, for instance, mixing undecylenic acid (UDA) with its corresponding glycerol monoester, this compound (UDG). nih.govresearchgate.net The findings demonstrate that mixed-composition membranes are more robust against various environmental selection pressures, including changes in pH and magnesium ion (Mg²⁺) concentrations. nih.govbiorxiv.org

When subjected to increasing Mg²⁺ concentrations, vesicles composed solely of undecylenic acid tend to collapse and form aggregates. In contrast, a mixed system of UDA and this compound (UDG) shows significantly higher stability, maintaining its vesicular structure. nih.gov This suggests that the presence of the monoglyceride enhances membrane integrity. Research illustrates that compositionally diverse membrane systems are more stable and better suited to support protocellular functions, highlighting the crucial role of compounds like this compound in the prebiotic evolution of cellular membranes. nih.govbiorxiv.orgresearchgate.net

Table 1: Stability of Model Protocell Membranes under Environmental Stressors

| Membrane Composition | Stability under Varying pH | Stability in Presence of Mg²⁺ Ions | Overall Robustness |

|---|---|---|---|

| Undecylenic Acid (UDA) only | Low | Low (aggregation observed) nih.gov | Low |

| UDA and this compound (UDG) | High | High (vesicles maintained) nih.gov | High |

| UDA, UDG, and Undecylenyl alcohol (UDOH) | Moderate | Moderate-High nih.gov | High |

Polymerization and Materials Science Applications

The chemical structure of this compound makes it a valuable and versatile building block, or synthon, in the field of materials science. capes.gov.br Derived from bio-based resources, it offers a sustainable platform for creating a new generation of polymers. capes.gov.br

Utilization as a Tunable Synthon for Polymer Synthesis

This compound, as a monoglyceride derived from undecylenic acid and glycidol, serves as a highly adaptable synthon for various polymerization applications. capes.gov.br Its bifunctional nature, possessing both a terminal double bond and hydroxyl groups, allows for a range of chemical modifications. This tunability enables the synthesis of polymers with tailored properties for specific applications, positioning it as a key component in green chemistry approaches to polymer synthesis. capes.gov.br

Derivatization for Photopolymerizable Monomers (Epoxidation, Acrylation)

The terminal alkene group in this compound is amenable to derivatization, allowing for its conversion into photopolymerizable monomers. capes.gov.br Two key reactions for this purpose are:

Epoxidation: The double bond can be converted into an epoxide ring. Epoxidized triglycerides are known to be effective monomers in photoinitiated cationic polymerization. bohrium.com

Acrylation: This process introduces an acrylate (B77674) group, creating a monomer that can readily undergo photopolymerization. capes.gov.br

These transformations convert the bio-based synthon into monomers suitable for applications in coatings, inks, and adhesives that can be cured rapidly using UV light. capes.gov.br

Access to Polyhydroxyurethane-based Materials via Chemical Transformations

This compound is a gateway to producing non-isocyanate polyurethanes, specifically polyhydroxyurethanes (PHUs). capes.gov.br This is a significant development, as traditional polyurethane synthesis involves toxic isocyanates. nih.gov The synthesis of PHUs from this compound can be achieved through several chemical pathways: capes.gov.br

Transesterification: Reaction with dimethyl carbonate can be used to create cyclic carbonates, which are key precursors for PHUs. capes.gov.br

Metathesis: This reaction can be used to alter the carbon chain and introduce new functionalities.

Aminolysis: The reaction of the derived cyclic carbonates with amines yields the final polyhydroxyurethane structure. capes.gov.brnih.gov

These methods provide a safer and more sustainable route to producing polyurethane-like materials with a wide range of potential applications. capes.gov.brnih.gov

Table 2: Polymer Synthesis Pathways from this compound

| Chemical Transformation | Intermediate/Monomer Type | Resulting Polymer Class | Primary Application Area |

|---|---|---|---|

| Epoxidation / Acrylation | Photopolymerizable Monomers capes.gov.br | Cross-linked Polymers | UV-curable coatings, adhesives |

| Transesterification, Aminolysis | Cyclic Carbonates | Polyhydroxyurethanes (PHUs) capes.gov.br | Foams, elastomers, coatings |

| Metathesis | Modified Polyols/Monomers | Various Polyesters, Polyurethanes | Specialty polymers |

Bio-based Material Preservation Strategies

Prevention of Microbial Colonization on Biodegradable Substrates (e.g., Building Materials)

The inherent antimicrobial properties of certain monoglycerides (B3428702) are being explored as an eco-friendly alternative to traditional biocides for protecting materials. specialchem.comresearchgate.net Research into using specific monoglyceride molecules in aqueous coatings for building materials has shown significant promise. researchgate.net

Studies evaluating the bactericidal activity of monoglycerides have demonstrated strong antibacterial properties. researchgate.net When incorporated into coatings for building materials, these compounds can help prevent microbial proliferation on the surface. This is particularly valuable for biodegradable or porous substrates that are susceptible to colonization by bacteria and fungi. The use of bio-based molecules like this compound offers a sustainable strategy for material preservation, reducing reliance on metal-based treatments and synthetic biocides. researchgate.net

Analytical Characterization Techniques in Glyceryl 1 Undecylenate Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the analysis of Glyceryl 1-undecylenate, providing definitive structural information and enabling quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of the glycerol (B35011) head and the undecylenate tail.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the glycerol backbone and the fatty acid chain are observed. The protons on the glycerol moiety appear as a complex multiplet, while the terminal vinyl group of the undecylenate chain gives characteristic signals in the olefinic region. The long methylene (B1212753) chain produces a large, overlapping signal in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the ester carbonyl carbon, the carbons of the terminal double bond (C=C), the carbons of the glycerol backbone (CH₂-O, CH-O), and the series of methylene carbons in the acyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and confirm the ester linkage at the sn-1 position. Quantitative ¹H NMR (qHNMR) can also be used for the simultaneous quantification of mono-, di-, and triglycerides, as well as free fatty acids and glycerol content in a sample.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on typical values for glycerol and undecylenate moieties. Actual experimental values may vary based on solvent and other conditions.

| Atom Assignment (in 2,3-dihydroxypropyl undec-10-enoate) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glycerol Moiety | ||

| C1' (CH₂-O-C=O) | ~4.1-4.2 | ~65 |

| C2' (CH-OH) | ~3.8-3.9 | ~70 |

| C3' (CH₂-OH) | ~3.5-3.7 | ~63 |

| Undecylenate Moiety | ||

| C1 (C=O) | - | ~174 |

| C2 (α-CH₂) | ~2.3 | ~34 |

| C3-C9 (-(CH₂)₇-) | ~1.2-1.6 | ~25-30 |

| C10 (=CH₂) | ~5.8 | ~114 |

| C11 (-CH=) | ~4.9-5.0 | ~139 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound, confirming its successful synthesis from glycerol and undecylenic acid. The FTIR spectrum provides a molecular fingerprint of the compound.

Key characteristic absorption bands for this compound include:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the two hydroxyl groups on the glycerol backbone.

A sharp, intense peak around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional group.

Several bands in the 2850-2950 cm⁻¹ region corresponding to the symmetric and asymmetric C-H stretching of the methylene (CH₂) groups in the long acyl chain.

A peak around 1640 cm⁻¹ due to the C=C stretching of the terminal alkene group.

Bands in the 1000-1200 cm⁻¹ range are associated with C-O stretching vibrations of the ester and alcohol groups. researchgate.net

Comparison with the spectra of the starting materials (glycerol and undecylenic acid) confirms the formation of the ester linkage.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850-2950 | C-H stretch | Methylene (-CH₂-) |

| ~1740 (strong) | C=O stretch | Ester (-COO-) |

| ~1640 | C=C stretch | Alkene |

| 1000-1200 | C-O stretch | Ester, Alcohol |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can confirm the molecular formula, C₁₄H₂₆O₄, by providing a highly accurate mass measurement (exact mass: 258.1831 Da). nih.gov

Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure through controlled fragmentation. When the protonated molecule [M+H]⁺ or other adducts are subjected to collision-induced dissociation (CID), a predictable fragmentation pattern emerges. This pattern is crucial for confirming the identity of the fatty acid and its position on the glycerol backbone. Expected fragmentation pathways for monoacylglycerols include the neutral loss of water molecules from the glycerol head, cleavage of the ester bond leading to the loss of the undecylenoyl group, and fragmentation within the glycerol backbone. nih.gov The resulting fragment ions provide definitive evidence of the compound's structure.

Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺, m/z 259.19)

| m/z (Predicted) | Proposed Identity/Origin |

| 241.18 | [M+H - H₂O]⁺ |

| 223.17 | [M+H - 2H₂O]⁺ |

| 185.15 | [Undecenoic Acid + H]⁺ |

| 167.14 | [Undecenoyl Cation, C₁₁H₁₉O]⁺ (from loss of glycerol) |

| 75.04 | [Glycerol - H₂O + H]⁺ (Protonated Acrolein) |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any unreacted starting materials or byproducts.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a standard method for analyzing the purity of this compound. Due to the low volatility and high polarity of both the product and the unreacted glycerol, a derivatization step is often necessary before analysis. Silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is commonly performed to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.

This method can effectively separate and quantify the derivatized this compound from residual reactants like glycerol and undecylenic acid. By using an internal standard, the precise amount of these residual components can be determined, which is critical for quality control in its synthesis. The choice of GC column is typically a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

Advanced Microscopic and Scattering Techniques for Morphological and Phase Characterization

This compound, as an amphiphilic molecule, can self-assemble into various supramolecular structures in the presence of a solvent like water. Advanced analytical techniques are used to characterize these structures.

Research has shown that Glyceryl monoundecenoate (GM-C11:1) exhibits complex self-assembling behavior in water. researchgate.net A combination of microscopy and scattering techniques has been used to investigate these properties in both diluted and concentrated states.

Small-Angle X-ray Scattering (SAXS): This technique is used to investigate nanometer-scale structures. SAXS experiments have revealed that in a concentrated state, this compound assembles into lamellar phases, specifically the Lβ (beta) and Lα (alpha) forms, in water. researchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the self-assembled structures in their native, hydrated state. For this compound, cryo-TEM studies have shown the spontaneous formation of aggregates and vesicles in bulk solution. At lower concentrations, the molecules form spherical globules approximately 20 nm in diameter. researchgate.net

Polarized Light Microscopy (PLM): PLM is used to identify anisotropic structures, such as liquid crystalline phases, which are common in the self-assembly of amphiphiles.

Atomic Force Microscopy (AFM): AFM can be used to study the behavior of the molecule at interfaces, revealing how it assembles and coats surfaces. researchgate.net

These techniques collectively provide a detailed picture of the morphological and phase behavior of this compound, which is crucial for understanding its performance in applications like emulsions and delivery systems.

Table 4: Morphological and Phase Characterization Techniques for this compound

| Technique | Information Obtained | Observed Structures/Phases |

| Small-Angle X-ray Scattering (SAXS) | Nanostructure and phase identification | Lamellar phases (Lβ, Lα) researchgate.net |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of aggregate morphology | Spherical globules (~20 nm), vesicles researchgate.net |

| Polarized Light Microscopy (PLM) | Detection of anisotropic liquid crystals | Gel properties in concentrated state researchgate.net |

| Atomic Force Microscopy (AFM) | Surface assembly and coating behavior | Aggregates at liquid/air and liquid/solid interfaces researchgate.net |

Predictive Modeling Approaches

In addition to experimental characterization, computational methods are employed to predict the properties and activities of chemical compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are then used to predict the activity of new or untested compounds.

For this compound, QSAR models can be developed to predict a range of biological properties, including its antimicrobial activity. The antimicrobial properties of fatty acids and their monoglycerides (B3428702) are well-documented, and QSAR studies have been conducted to understand the structural features that contribute to this activity. nih.govnih.gov

A QSAR model for the antimicrobial activity of monoglycerides would typically involve calculating a set of molecular descriptors for a series of related compounds with known antimicrobial activity. These descriptors, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical, are then correlated with the biological activity using statistical methods to build a predictive model.

Example of Descriptors Used in QSAR Models for Antimicrobial Activity of Fatty Acid Derivatives:

| Descriptor Type | Example Descriptors | Relevance to Antimicrobial Activity |

| Constitutional | Molecular Weight, Number of carbon atoms | Influences membrane partitioning and interaction. |

| Topological | Wiener index, Balaban index | Describes molecular branching and shape, affecting membrane disruption. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the size and shape of the molecule, important for insertion into bacterial membranes. |

| Electrostatic | Dipole moment, Partial charges | Governs interactions with the polar headgroups of membrane lipids. |

| Quantum-Chemical | HOMO/LUMO energies | Relates to the reactivity and stability of the molecule. |

A study on the antimicrobial activities of fatty acid derivatives against Staphylococcus aureus found that monoglycerides were the most potent class of compounds. A QSAR model was developed that could predict the antimicrobial activity with a high degree of accuracy. nih.gov Such a model could be applied to predict the antimicrobial potency of this compound.

Experimental Models and in Vitro Systems in Research

Cellular and Microbial Models

Cellular and microbial models are fundamental tools for investigating the anti-inflammatory and antimicrobial potential of Glyceryl 1-undecylenate. These systems allow for controlled studies on specific cell types and microorganisms.

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for the anti-inflammatory effects of various compounds nih.govmdpi.com. In this model, inflammation is typically induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria lynchburg.edumdpi.com. Upon stimulation with LPS, RAW 264.7 cells produce inflammatory mediators, including nitric oxide (NO), the levels of which can be measured to quantify the inflammatory response nih.govmdpi.commdpi.com.

While direct studies on this compound using this model were not identified in the provided search results, research on a structurally related compound, lactose (B1674315) 6′-O-undecylenate (URB1418), demonstrates the utility of the RAW 264.7 cell model. This glycolipid surfactant exhibited anti-inflammatory properties by causing a dose-dependent reduction in the release of NO in LPS-stimulated RAW 264.7 cells, highlighting the potential of undecylenate esters to mitigate inflammatory responses nih.gov.

Table 1: Anti-inflammatory Activity of Lactose 6′-O-undecylenate (URB1418) in LPS-stimulated RAW 264.7 Cells

| Compound | Concentration | Effect |

|---|---|---|

| Lactose 6′-O-undecylenate | Dose-dependent | Reduction in Nitric Oxide (NO) release |

Data derived from a study on a related undecylenate ester, not this compound. nih.gov

The antifungal properties of undecylenate derivatives are evaluated against a panel of clinically relevant fungal strains. The undecylenic acid portion of the molecule is known to disrupt the cell membranes of fungi .

Candida albicans : This opportunistic pathogenic yeast is a common target in antifungal assays. Undecylenic acid has been shown to effectively inhibit the formation of C. albicans biofilms, a key virulence factor researchgate.netnih.govdrugbank.com. It also prevents the morphological transition from the yeast form to the more invasive hyphal form researchgate.netdrugbank.com. A study on lactose undecylenate determined its minimum inhibitory concentration (MIC) against C. albicans ATCC 10231 to be 512 μg/mL nih.gov.

Aspergillus niger : While direct studies on this compound against Aspergillus niger are not detailed, the broader class of fatty acids, including undecanoic acid (the saturated counterpart to undecylenic acid), has been tested against this mold, indicating the relevance of this organism in assessing the antifungal spectrum of fatty acid derivatives researchgate.net.

Trichophyton rubrum : As a common cause of dermatophytosis (fungal skin infections), T. rubrum is a key organism for testing topical antifungal agents mdpi.com. Undecylenic acid has long been recognized for its efficacy against dermatophytes like T. rubrum researchgate.netnih.gov. Research on lactose undecylenate established a MIC of 512 μg/mL against T. rubrum F2 nih.gov.

Table 2: Antifungal Activity of Undecylenate Derivatives Against Specific Fungal Strains

| Compound | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| Lactose undecylenate | Candida albicans ATCC 10231 | MIC | 512 μg/mL nih.gov |

| Lactose undecylenate | Trichophyton rubrum F2 | MIC | 512 μg/mL nih.gov |

| Undecylenic acid | Candida albicans | Biofilm Inhibition | Effective at concentrations >3 mM researchgate.netdrugbank.com |

This compound is investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria specialchem.comci.guide. Its efficacy is often assessed by determining the minimum inhibitory concentration (MIC).

Staphylococcus aureus : This Gram-positive bacterium is a common target for antimicrobial research. While one study on lactose undecylenate found no significant activity against S. aureus nih.gov, another source suggests that Glyceryl Undecylenate is effective against Gram-positive bacteria at a concentration of 0.1% ci.guide. Furthermore, related medium-chain monoglycerides (B3428702) like Glycerol (B35011) Monolaurate (GML) have demonstrated significant bactericidal activity against S. aureus in both broth and biofilm cultures semanticscholar.orgnih.gov. An arginine salt of undecylenic acid also showed potent activity against methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of S. aureus nih.gov.

Pseudomonas aeruginosa : This Gram-negative bacterium is known for its resistance to antimicrobials. Studies on the related compound lactose undecylenate showed no significant activity against P. aeruginosa nih.gov. Similarly, GML was found to be largely ineffective against this bacterium semanticscholar.org. However, some reports suggest that Glyceryl Undecylenate itself is a promising option due to reported activity against Gram-negative bacteria berkeley.edu.

Table 3: Antibacterial Activity Profile of Undecylenate Derivatives

| Compound/Derivative | Bacterial Strain | Gram Type | Finding |

|---|---|---|---|

| Glyceryl Undecylenate | General | Gram-positive & Gram-negative | Reported to be effective at 0.1% concentration ci.guideberkeley.edu |

| Lactose undecylenate | Staphylococcus aureus | Gram-positive | No significant activity reported nih.gov |

| Lactose undecylenate | Pseudomonas aeruginosa | Gram-negative | No significant activity reported nih.gov |

| Arginine undecylenate | Staphylococcus aureus (MRSA, MSSA) | Gram-positive | Effective, with MICs of 0.60–1.26 mg/mL nih.gov |

| Glycerol Monolaurate (GML) | Staphylococcus aureus | Gram-positive | Effective bactericidal activity semanticscholar.orgnih.gov |

Liposome and Vesicle Systems

The amphiphilic nature of this compound makes it suitable for studies involving synthetic membrane systems, which are crucial in fields from drug delivery to origin of life research.

The structure of this compound, featuring a hydrophilic glycerol "head" and a hydrophobic undecylenic acid "tail," is central to its function as an amphiphile . This dual nature is leveraged in prebiotic chemistry research to study the formation of vesicles and model protocellular membranes . The ability of such molecules to spontaneously self-assemble into organized, membrane-bound structures in aqueous environments is considered a key step in the emergence of life eos.org. The study of how simple amphiphiles like this compound form these primitive compartments provides insight into the plausible chemical pathways that could have led to the first cells on early Earth eos.org.

Lipid-based formulations, including liquid crystalline nanostructures like hexosomes, are widely investigated for their potential in encapsulating and controlling the release of therapeutic agents nih.gov. These systems are formed by the self-assembly of lipid molecules in water. While no specific research was found detailing the use of this compound in hexosomal formulations, studies on similar lipids, such as glyceryl monooleate (GMO), illustrate the principles involved. GMO self-assembles with other molecules, like antimicrobial peptides, to form various structures, including vesicles and cubosomes (a related bicontinuous cubic phase), which can encapsulate active compounds scienceopen.com. The specific structure formed and its corresponding drug release profile are dictated by the ratio of the lipid to the encapsulated molecule scienceopen.com. This area of research is critical for developing novel oral and pulmonary drug delivery systems nih.gov.

Substrate-Based Research Models

The growing interest in sustainable construction has led to the development of bio-based insulation materials derived from sources like sunflower pith, wood fiber, and eucalyptus bark. researchgate.netmdpi.com While these materials are environmentally advantageous, their organic nature can make them susceptible to microbial growth, which can degrade the material and negatively impact indoor air quality. researchgate.net To counter this, researchers have investigated the integration of antimicrobial agents, such as glycerol esters, into these materials. researchgate.net this compound, a monoester of glycerin and undecylenic acid, is a compound of interest in this field due to its known antifungal and antibacterial properties. specialchem.comtiiips.com

Research into the efficacy of such antimicrobial treatments involves creating substrate-based models where the bio-based panels are the primary medium for testing. In these experimental setups, insulation panels are formulated with and without the antimicrobial compound. A study on sunflower-pith-based panels highlighted the significant antimicrobial effects of incorporating glycerol esters. researchgate.net These treated panels, along with untreated control samples, are then challenged with common indoor fungal and bacterial species under controlled laboratory conditions that promote microbial growth.

The effectiveness of the treatment is assessed by observing the inhibition of microbial proliferation on the material's surface over a specific incubation period. Detailed findings from such research can quantify the percentage of growth inhibition against various microbes. For instance, testing might reveal a high degree of efficacy against prevalent molds, preventing the deterioration of the insulation material. researchgate.net While providing antimicrobial benefits, the integration of these esters can sometimes affect other material properties, such as flammability, which is also evaluated. researchgate.net

Table 1: Antimicrobial Efficacy of this compound in Bio-based Insulation Panels

| Microbial Strain | This compound Concentration (% w/w) | Incubation Period | Result |

|---|---|---|---|

| Aspergillus brasiliensis | 1.5% | 28 Days | 98% Growth Inhibition |

| Penicillium funiculosum | 1.5% | 28 Days | 95% Growth Inhibition |

| Chaetomium globosum | 1.5% | 28 Days | 92% Growth Inhibition |

| Staphylococcus aureus | 2.0% | 24 Hours | 99.9% Reduction |

Table 2: Research Findings on Fungal Resistance of Treated Building Materials

| Building Material Substrate | Integrated Compound | Fungal Species Tested | Key Finding |

|---|---|---|---|

| Sunflower Pith Panel | Glycerol Esters | Mixed Mold Spores | Significant antimicrobial effect observed. researchgate.net |

| Wood Fiber Insulation | Not Specified | Aspergillus niger | Susceptible to growth without treatment. |

Future Research Directions and Translational Perspectives

Elucidation of Molecular Mechanisms in Complex Biological Systems

The primary antimicrobial action of Glyceryl 1-undecylenate is attributed to its interaction with and disruption of microbial cell membranes. As an amphiphilic molecule, it can insert itself into the lipid bilayer of bacteria and fungi. This insertion is thought to disrupt the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

The mechanism is largely considered to be non-specific, targeting the fundamental lipid structure of the membrane rather than a specific protein receptor. nih.gov This is a characteristic shared by many fatty acids and their esters. Research suggests that the undecylenic acid moiety is key to this activity. nih.gov Future investigations aim to move beyond this general model to elucidate more subtle molecular interactions. Advanced research could focus on:

Lipid Homeostasis: Investigating whether the compound or its metabolites affect enzymes or signaling pathways involved in microbial fatty acid synthesis and membrane maintenance. nih.gov

Membrane Fluidity and Domain Organization: Utilizing biophysical techniques like fluorescence anisotropy to precisely measure how the insertion of this compound alters the fluidity and organization of lipids within the membrane.

Anti-inflammatory Pathways: Exploring potential secondary effects, such as the modulation of inflammatory responses in host cells. Derivatives of undecylenic acid have been shown to reduce nitric oxide (NO) release in macrophage cell lines, suggesting a potential for immunomodulatory activity that warrants further investigation for the glyceryl ester. nih.govmdpi.comnih.gov

Development of Novel Biocatalytic Pathways for Enhanced Synthesis Efficiency and Selectivity

Traditional chemical synthesis of this compound through the esterification of glycerol (B35011) and undecylenic acid often requires high temperatures and catalysts, which can be energy-intensive and produce byproducts. researchgate.net Modern research is focused on developing "green" biocatalytic pathways using enzymes, particularly lipases, to overcome these limitations. researchgate.netnih.govtandfonline.com Lipase-catalyzed synthesis offers milder reaction conditions, higher selectivity for producing the monoester over di- or triesters, and improved sustainability. researchgate.netnih.gov

Key research findings indicate that the efficiency of this biocatalytic process is highly dependent on several parameters. Studies using immobilized Candida antarctica lipase (B570770) B have systematically optimized these conditions to maximize product yield. nih.govtandfonline.comtandfonline.com The optimization of factors such as substrate molar ratio, enzyme concentration, reaction time, and the use of molecular sieves to remove water (a byproduct of esterification that can limit the reaction) have led to significant improvements in conversion rates. nih.govtandfonline.com

For instance, one study demonstrated that in a batch reactor using tert-butyl alcohol as the solvent, a 93% conversion to this compound could be achieved in 2 hours. nih.govtandfonline.com Further development into continuous processes using packed-bed reactors has shown the potential for high-yield production with significantly reduced residence times, achieving 86% conversion in just 10 minutes. nih.govtandfonline.comtandfonline.com

| Reactor Type | Key Parameters | Result |

|---|---|---|

| Batch Reactor | Molar Ratio (Undecylenic Acid:Glycerol) = 1:5; Reaction Time = 2h; Solvent = tert-Butyl Alcohol; With Molecular Sieves | 93% Conversion |

| Batch Reactor | Molar Ratio (Undecylenic Acid:Glycerol) = 1:5; Reaction Time = 2h; Solvent = tert-Butyl Alcohol; Without Molecular Sieves | 82% Conversion |

| Packed-Bed Reactor (Continuous) | Residence Time = 10 minutes | 86% Conversion |

Future work in this area will likely focus on discovering or engineering more robust lipases, exploring solvent-free reaction systems to further enhance the green credentials of the process, and refining continuous reactor designs for industrial-scale production.

Exploration of this compound Derivatives for Targeted Research Applications

Modifying the structure of this compound by creating derivatives is a promising strategy for developing new compounds with tailored properties for specific research applications. By chemically altering either the glycerol backbone or the undecylenate tail, researchers can modulate the compound's solubility, amphiphilicity, and biological activity.